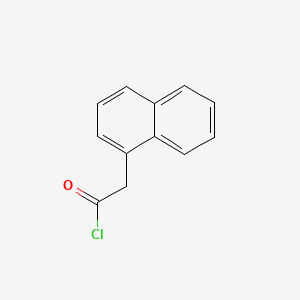

2-(1-Naphthyl)Ethanoyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVAZLXLRDXHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383648 | |

| Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-00-6 | |

| Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Naphthyl)ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 2-(1-Naphthyl)ethanoyl chloride, a key intermediate in various chemical syntheses. The document outlines detailed experimental protocols, presents relevant quantitative data, and illustrates the reaction pathway for clarity.

Introduction

This compound, also known as 1-naphthaleneacetyl chloride, is a reactive acyl chloride derived from 2-(1-naphthyl)acetic acid. Its utility stems from the electrophilic nature of the carbonyl carbon, making it a valuable reagent for introducing the 1-naphthylacetyl moiety into a range of molecules. This is particularly relevant in the development of pharmaceuticals and other bioactive compounds. The most direct and widely employed method for its synthesis involves the chlorination of 2-(1-naphthyl)acetic acid.

Synthesis Pathway

The principal route for the synthesis of this compound is the conversion of the carboxylic acid precursor, 2-(1-Naphthyl)acetic acid, using a suitable chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Reaction with Thionyl Chloride

The reaction with thionyl chloride is a classic method for the preparation of acyl chlorides.[1][2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[2]

Reaction with Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions.[3] This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent.[3]

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 2-(1-Naphthyl)acetic Acid (Precursor)

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless solid |

| Solubility | Soluble in organic solvents |

Table 2: Properties of this compound (Product)

| Property | Value |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| CAS Number | 5121-00-6 |

| Boiling Point | 130 °C at 0.6 mmHg |

| Appearance | Solid |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides using thionyl chloride.

Materials:

-

2-(1-Naphthyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(1-Naphthyl)acetic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents). Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and DMF (catalyst)

This protocol is based on established methods for the synthesis of acyl chlorides using oxalyl chloride and catalytic DMF.

Materials:

-

2-(1-Naphthyl)acetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 2-(1-Naphthyl)acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (approximately 1.5 molar equivalents) to the stirred solution at room temperature. Gas evolution (CO₂ and CO) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product, this compound, is obtained and can be used directly for subsequent reactions or purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the reaction mechanism.

Caption: General synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-(1-Naphthyl)Ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(1-Naphthyl)ethanoyl chloride (CAS No: 5121-00-6). The following sections detail the hazards, personal protective equipment, first aid procedures, and proper handling and storage of this chemical to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(Naphthalen-1-yl)acetyl chloride, 2-(Naphth-1-yl)ethanoyl chloride, 1-Naphthaleneacetyl chloride, 1-Naphthylacetyl chloride | [1] |

| CAS Number | 5121-00-6 | [1] |

| Molecular Formula | C12H9ClO | [1] |

| Molecular Weight | 204.65 g/mol | [1] |

| Appearance | Yellow viscous liquid or solid | [2] |

| Flash Point | Not available | [2] |

| Autoignition Temperature | Not available | [2] |

| Explosion Limits | Not available | [2] |

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure. It is crucial to understand these hazards to implement appropriate safety measures.

Emergency Overview: DANGER! Causes severe burns by all exposure routes. This substance is moisture sensitive.[2] The target organs include the respiratory system, eyes, and skin.[2][3]

GHS Hazard Classification:

| Classification | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source:[3]

Potential Health Effects:

-

Eye Contact: Causes severe eye burns.[2]

-

Skin Contact: Causes severe skin burns.[2]

-

Ingestion: Causes burns to the gastrointestinal tract.[2] Use of gastric lavage or emesis is contraindicated. Ingestion can cause severe swelling, damage to delicate tissue, and a danger of perforation.[3]

-

Inhalation: Causes chemical burns to the respiratory tract.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

-

Do not breathe dust, vapor, mist, or gas.[2]

-

Avoid contact with eyes, skin, or clothing.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

It is recommended to store this material under an inert atmosphere due to its moisture sensitivity.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications | Reference |

| Eye Protection | Chemical splash goggles. | [2] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. | [2] |

| Clothing | Wear appropriate protective clothing to prevent skin exposure. | [2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2][3] |

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]

-

Use adequate ventilation to keep airborne concentrations low.[2]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [2] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [2] |

| Ingestion | Do not induce vomiting. Get medical aid immediately. | [2] |

| Inhalation | Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [2] |

Note to Physician: Treat symptomatically and supportively.[2]

Accidental Release and Fire Fighting Measures

Accidental Release:

In case of a spill, use proper personal protective equipment as indicated in Section 4. Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[2]

Fire Fighting:

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[2]

-

Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

-

NFPA Rating (estimated): Health: 3; Flammability: 1; Instability: 1.[2]

Toxicological and Ecological Information

Toxicological Information:

-

LD50/LC50: Not available. The toxicological properties have not been fully investigated.[3]

-

Carcinogenicity: this compound is not listed by ACGIH, IARC, or NTP as a carcinogen.[3]

-

Mutagenic/Reproductive Effects: No information available.[3]

Ecological Information:

-

Do not empty into drains.[3]

-

Persistence and Degradability: No information available.[3]

-

Bioaccumulation/Accumulation: No information available.[3]

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling and emergency response for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(1-Naphthyl)Ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(1-Naphthyl)Ethanoyl Chloride (CAS No. 5121-00-6). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also includes standardized experimental protocols for acquiring such data.

Molecular Structure

This compound is a derivative of acetic acid and naphthalene, possessing a reactive acyl chloride functional group. Its molecular formula is C₁₂H₉ClO, and its molecular weight is 204.65 g/mol .[1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.3 - 4.5 | Singlet | 2H | -CH₂- |

| ~ 7.4 - 8.2 | Multiplet | 7H | Naphthyl-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 173 - 175 | Quaternary | C=O (Acyl Chloride) |

| ~ 124 - 134 | Tertiary & Quaternary | Naphthyl-C |

| ~ 50 - 55 | Secondary | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 1790 - 1815 | Strong | C=O Stretch (Acyl Chloride)[2][3][4] |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2920 - 2960 | Weak-Medium | Aliphatic C-H Stretch |

| ~ 1590 - 1610 | Medium | Aromatic C=C Stretch |

| ~ 770 - 810 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 204/206 | Moderate | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 169 | High | [M-Cl]⁺ (Acylium ion)[5] |

| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 115 | Moderate | [C₉H₇]⁺ (Fragment from Naphthyl ring) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[6][7] Acyl chlorides are moisture-sensitive, so the solvent must be anhydrous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[8]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

For neat liquids or solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr). If using a solution, use an appropriate anhydrous solvent (e.g., CCl₄, CS₂).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent/KBr).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for this type of compound include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.

-

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using the spectroscopic techniques described.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. chemcd.com [chemcd.com]

- 2. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mit.edu [web.mit.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Methodological & Application

Application Notes and Protocols for 2-(1-Naphthyl)ethanoyl Chloride as a Derivatization Agent for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Naphthyl)ethanoyl chloride is a derivatization agent designed for the analysis of compounds containing primary and secondary amine functional groups by High-Performance Liquid Chromatography (HPLC). The introduction of the naphthyl moiety, a strong chromophore and fluorophore, significantly enhances the ultraviolet (UV) absorbance and fluorescence detection of target analytes. This allows for highly sensitive quantification of otherwise difficult-to-detect compounds.

This reagent reacts with primary and secondary amines under basic conditions to form stable amide derivatives. The resulting derivatives exhibit improved chromatographic properties on reversed-phase columns and allow for detection at higher wavelengths, minimizing interference from complex sample matrices.

Key Applications:

-

Quantification of biogenic amines in biological samples.

-

Analysis of small-molecule drugs and their metabolites containing amine functionalities.

-

Determination of amino acids.

-

Monitoring of synthetic reactions involving primary and secondary amines.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Naphthaleneacetyl chloride |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| Appearance | Solid |

| Reactive Towards | Primary amines, secondary amines, phenols |

Principle of Derivatization

The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive ethanoyl chloride by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction is typically carried out in an aprotic solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

I. General Derivatization Protocol for Primary and Secondary Amines

This protocol provides a general procedure for the derivatization of a standard solution of an amine-containing analyte. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) is recommended for specific applications.

Materials:

-

This compound

-

Analyte standard

-

Acetonitrile (HPLC grade)

-

Borate buffer (0.1 M, pH 9.5)

-

Hydrochloric acid (1 M)

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

-

Reaction Mixture: In a microcentrifuge tube, add 100 µL of the analyte standard solution.

-

Add 200 µL of 0.1 M borate buffer (pH 9.5).

-

Add 200 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

Derivatization Reaction: Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

Reaction Termination: After incubation, cool the mixture to room temperature.

-

Add 50 µL of 1 M hydrochloric acid to stop the reaction and neutralize the excess base.

-

Vortex for 30 seconds.

-

Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.

II. HPLC Conditions for Analysis of Derivatized Amines

The following are typical starting conditions for the chromatographic separation of the derivatized analytes. Method development and optimization are essential for achieving desired separation and sensitivity.

| HPLC Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm |

| Fluorescence Detection | Excitation: 280 nm, Emission: 340 nm |

Quantitative Data Summary

The following tables present hypothetical performance data for the analysis of two representative primary amines after derivatization with this compound.

Table 1: Chromatographic and Calibration Data

| Analyte (Derivative) | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Amphetamine | 12.5 | 0.1 - 20 | 0.9995 |

| Phenylethylamine | 14.2 | 0.1 - 25 | 0.9992 |

Table 2: Sensitivity and Precision

| Analyte (Derivative) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Amphetamine | 15 | 50 | 2.1 | 3.5 |

| Phenylethylamine | 20 | 65 | 2.5 | 4.1 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low derivatization yield | Inactive reagent (hydrolyzed)Incorrect pHLow reaction temperature or time | Use fresh reagentEnsure pH of the reaction mixture is between 9 and 10Optimize reaction temperature and time |

| Multiple peaks for a single analyte | Incomplete derivatizationSide reactionsDegradation of the derivative | Increase reagent concentration or reaction timeOptimize reaction conditions (e.g., lower temperature)Analyze the sample immediately after preparation or store at low temperature |

| Poor peak shape | Column overloadInappropriate mobile phase | Dilute the sampleOptimize the mobile phase composition and gradient |

| High background noise | Contaminated reagents or solventsExcess derivatization reagent | Use high-purity reagents and solventsOptimize the amount of derivatization reagentIncorporate a sample clean-up step after derivatization (e.g., solid-phase extraction) |

Safety Information

This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For more detailed safety information, refer to the Safety Data Sheet (SDS).

Application Notes and Protocol for Derivatizing Primary Amines with 2-(1-Naphthyl)Ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines is crucial in various scientific fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. Many primary amines lack a suitable chromophore or fluorophore for sensitive detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD). Chemical derivatization is a widely employed strategy to overcome this limitation.

This document provides a detailed protocol for the derivatization of primary amines using 2-(1-Naphthyl)Ethanoyl Chloride. This reagent, also known as 1-Naphthaleneacetyl chloride, introduces a naphthalene moiety onto the primary amine. The naphthalene group is an excellent fluorophore, enabling highly sensitive detection of the derivatized amine by HPLC-FLD. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond.

Reaction Mechanism

The derivatization of a primary amine with this compound is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable, fluorescent N-substituted amide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride produced.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a primary amine standard. Optimal conditions may vary depending on the specific amine and the sample matrix and should be determined empirically.

Materials and Reagents:

-

This compound

-

Primary amine standard

-

Acetonitrile (ACN), HPLC grade

-

Sodium borate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Heating block or water bath

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Reagent Solutions:

-

Derivatization Reagent: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from moisture.

-

Primary Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine standard in a suitable solvent (e.g., deionized water, methanol, or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to the desired concentrations.

-

Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 9.0 with 1 M NaOH or 1 M HCl.

-

-

Derivatization Reaction:

-

To a microcentrifuge tube, add 100 µL of the primary amine working standard solution.

-

Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).

-

Add 200 µL of the 10 mM this compound solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

-

Sample Preparation for HPLC Analysis:

-

The derivatized sample can be directly injected into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before injection.

-

Alternatively, an extraction step can be included to remove excess reagent. Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. The organic layer containing the derivative can then be evaporated to dryness and reconstituted in the mobile phase.

-

HPLC-FLD Conditions (General Guidance):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

-

Example Gradient: Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: ~230 nm

-

Emission: ~340 nm (Note: Optimal wavelengths should be determined experimentally for the specific derivative).

-

Quantitative Data Summary

While specific quantitative data for the derivatization of a wide range of primary amines with this compound is not extensively available in the literature, performance characteristics can be estimated based on similar derivatization reagents. The following table presents expected performance metrics that should be validated for each specific application.

| Parameter | Expected Range/Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Low to mid pg/mL range (dependent on the amine and HPLC-FLD system) |

| Limit of Quantification (LOQ) | Mid to high pg/mL range (dependent on the amine and HPLC-FLD system) |

| Recovery | 85 - 115% (dependent on sample matrix and extraction procedure) |

| Precision (RSD%) | < 15% |

| Derivative Stability | Stable for at least 24 hours at room temperature when protected from light. Longer stability may be achieved at 4°C. |

Visualizations

Reaction Mechanism of Derivatization

Caption: Nucleophilic addition-elimination mechanism.

Experimental Workflow

Caption: Workflow from sample preparation to data analysis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no derivative peak | - Inactive derivatizing reagent (hydrolyzed).- Incorrect pH of the reaction mixture.- Insufficient reaction time or temperature. | - Prepare fresh derivatizing reagent solution.- Verify the pH of the borate buffer.- Optimize reaction time and temperature. |

| Multiple or broad peaks | - Incomplete reaction.- Degradation of the derivative.- Poor chromatographic separation. | - Ensure proper mixing and stoichiometry of reagents.- Analyze samples promptly after derivatization.- Optimize HPLC gradient and column. |

| High background noise | - Excess derivatizing reagent.- Contaminated reagents or solvents. | - Include an extraction step to remove excess reagent.- Use high-purity reagents and solvents. |

Conclusion

The derivatization of primary amines with this compound is a robust and sensitive method for their quantitative analysis by HPLC-FLD. The protocol provided herein offers a solid starting point for method development. For specific applications, optimization of the reaction and chromatographic conditions is recommended to achieve the desired performance in terms of sensitivity, selectivity, and accuracy. This application note serves as a valuable resource for researchers and professionals in the field of analytical chemistry and drug development.

Application Notes and Protocols for Chiral Separation of Alcohols using 2-(1-Naphthyl)ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of chiral alcohols is a critical process in the pharmaceutical industry, chemical synthesis, and materials science. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even exert toxic effects. Consequently, robust analytical methods are required to determine enantiomeric purity and to perform preparative separations.

One effective strategy for the chiral resolution of alcohols is the derivatization with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). 2-(1-Naphthyl)ethanoyl chloride is a valuable derivatizing agent for this purpose. The naphthyl group provides a strong chromophore for UV detection in HPLC, enhancing sensitivity. Furthermore, the formation of diastereomeric esters allows for the separation of alcohol enantiomers on achiral stationary phases.

These application notes provide detailed protocols for the synthesis of this compound, the derivatization of chiral alcohols, and their subsequent separation and analysis by HPLC.

Synthesis of this compound

The derivatizing agent, this compound, can be synthesized from its corresponding carboxylic acid, 2-(1-naphthyl)acetic acid, through reaction with thionyl chloride.

Protocol: Synthesis of this compound

Materials:

-

2-(1-Naphthyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(1-naphthyl)acetic acid (1 equivalent) in dry toluene.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly for derivatization or purified further by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Chiral Derivatization of Alcohols

The reaction of a racemic alcohol with the chiral derivatizing agent, this compound, in the presence of a base, yields a mixture of diastereomeric esters.

Protocol: Derivatization of a Chiral Alcohol

Materials:

-

Racemic alcohol

-

This compound

-

Dry dichloromethane (DCM) or other aprotic solvent

-

Triethylamine (TEA) or pyridine (as a base)

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve the racemic alcohol (1 equivalent) in dry DCM in a clean, dry flask.

-

Add triethylamine (1.5 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.2 equivalents) in dry DCM to the alcohol solution with continuous stirring.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude diastereomeric esters.

-

The crude product can be purified by column chromatography on silica gel if necessary before HPLC analysis.

Caption: Experimental workflow for the derivatization of a chiral alcohol.

HPLC Separation of Diastereomeric Esters

The resulting diastereomeric esters can be separated by normal-phase HPLC on a silica gel column. The difference in the spatial arrangement of the two diastereomers leads to different interactions with the stationary phase, allowing for their separation.

Protocol: HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

Normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethyl acetate. A typical starting gradient could be 98:2 (n-hexane:isopropanol). The optimal ratio should be determined experimentally to achieve the best resolution.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (due to the naphthyl chromophore)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient

Procedure:

-

Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column and run the analysis.

-

Identify the peaks corresponding to the two diastereomers.

-

Optimize the mobile phase composition to improve the separation (resolution factor, Rs > 1.5 for baseline separation).

Data Presentation

The following table provides a hypothetical example of the kind of data that would be generated from the HPLC analysis of the diastereomeric esters of a racemic secondary alcohol, for instance, 1-phenylethanol, after derivatization with this compound.

| Diastereomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |

| Diastereomer 1 | 12.5 | \multirow{2}{}{1.8} | \multirow{2}{}{1.15} |

| Diastereomer 2 | 14.2 | ||

| Chromatographic conditions: Silica gel column (250 x 4.6 mm, 5 µm), Mobile Phase: n-hexane:isopropanol (95:5), Flow rate: 1.0 mL/min, Detection: 280 nm. |

Logical Relationship Diagram

The overall process involves a logical sequence of steps from the preparation of the derivatizing agent to the final analytical separation.

Caption: Logical workflow for chiral separation of alcohols.

Conclusion

The use of this compound as a chiral derivatizing agent provides a reliable and sensitive method for the separation and analysis of racemic alcohols. The protocols outlined above offer a comprehensive guide for researchers in academic and industrial settings. The strong UV absorbance of the naphthyl group is particularly advantageous for the analysis of alcohols that lack a native chromophore. Optimization of the derivatization and chromatographic conditions will be essential to achieve the desired separation for specific chiral alcohols.

Application Note: Quantitativer Nachweis von Aminosäuren mittels LC-MS nach Derivatisierung mit 2-(1-Naphthyl)Ethanoylchlorid

Zusammenfassung

Die quantitative Analyse von Aminosäuren ist in der Forschung, Diagnostik und pharmazeutischen Entwicklung von entscheidender Bedeutung. Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit stellt die direkte Analyse mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) oft eine Herausforderung dar. Die chemische Derivatisierung vor der Analyse verbessert die chromatographische Retention auf Umkehrphasen (RP)-Säulen und erhöht die Ionisationseffizienz, was zu einer verbesserten Empfindlichkeit und Selektivität führt. Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Aminosäuren mit 2-(1-Naphthyl)Ethanoylchlorid zur anschließenden quantitativen Analyse mittels LC-MS. Die Einführung der Naphthyl-Gruppe erhöht die Hydrophobizität der Aminosäuren und ermöglicht eine empfindliche Detektion.

Einleitung

Aminosäuren sind die Bausteine von Proteinen und spielen eine zentrale Rolle in zahlreichen biologischen Prozessen. Ihre genaue Quantifizierung in biologischen Matrizes wie Plasma, Serum oder Zellkulturmedien ist für das Verständnis von Stoffwechselwegen und die Entdeckung von Krankheits-Biomarkern unerlässlich. Die LC-MS hat sich zu einer leistungsstarken Technik für die Analyse von Metaboliten entwickelt.[1] Die direkte Analyse von Aminosäuren ist jedoch aufgrund ihrer zwitterionischen Natur und hohen Polarität oft mit einer schlechten chromatographischen Peakform und geringer Retention auf gängigen RP-Säulen verbunden.[2]

Die Derivatisierung der Aminogruppe mit einem hydrophoben Reagenz wie 2-(1-Naphthyl)Ethanoylchlorid überwindet diese Einschränkungen. Ähnlich wie andere Acylchloride, beispielsweise Benzoylchlorid, reagiert es mit primären und sekundären Aminen unter Bildung stabiler Amide.[3][4] Diese Reaktion erhöht die Hydrophobizität der Analyten, was zu einer verbesserten Retention auf C18-Säulen führt und die Ionisationseffizienz in der Elektrospray-Ionenquelle (ESI) steigert.[5][6]

Haftungsausschluss: Es wurde kein spezifisches, etabliertes Protokoll für die Derivatisierung von Aminosäuren mit 2-(1-Naphthyl)Ethanoylchlorid in der wissenschaftlichen Literatur gefunden. Das hier vorgestellte Protokoll ist eine Adaption von bewährten Methoden, die Benzoylchlorid verwenden,[1][3] und dient als Ausgangspunkt. Eine Methodenoptimierung wird dringend empfohlen.

Experimentelle Protokolle

1. Materialien und Reagenzien

-

Aminosäure-Standardmischung

-

2-(1-Naphthyl)Ethanoylchlorid

-

Natriumhydrogencarbonat-Puffer (100 mM, pH 9,0)

-

Acetonitril (ACN), LC-MS-Qualität

-

Wasser, LC-MS-Qualität

-

Ameisensäure (FA), LC-MS-Qualität

-

Interne Standardmischung (optional, z.B. stabilisotopenmarkierte Aminosäuren)

-

Probenvorbereitungsröhrchen (z.B. 1,5 mL Mikrozentrifugenröhrchen)

-

LC-MS-System (z.B. Triple-Quadrupol-Massenspektrometer)

2. Probenvorbereitung

-

Proteinpräzipitation (für biologische Proben): 100 µL der Probe (z.B. Plasma, Serum) mit 400 µL eiskaltem Acetonitril (mit oder ohne internem Standard) mischen, um Proteine auszufällen.

-

15 Minuten bei 4 °C inkubieren.

-

Bei 14.000 x g für 10 Minuten bei 4 °C zentrifugieren.

-

Den Überstand in ein sauberes Röhrchen überführen.

-

Den Überstand unter einem sanften Stickstoffstrom oder in einem Vakuumkonzentrator zur Trockne eindampfen.

3. Derivatisierungsprotokoll

-

Den getrockneten Extrakt oder eine entsprechende Menge der Aminosäure-Standardlösung in 50 µL Natriumhydrogencarbonat-Puffer (100 mM, pH 9,0) lösen.

-

Eine frisch hergestellte Lösung von 2-(1-Naphthyl)Ethanoylchlorid (z.B. 10 mg/mL in Acetonitril) vorbereiten.

-

50 µL der Derivatisierungsreagenz-Lösung zur Probe geben.

-

Die Mischung kurz vortexen und bei Raumtemperatur für 5 Minuten inkubieren. Die Reaktion ist voraussichtlich schnell, ähnlich der Benzoylierung.[3]

-

Zur Beendigung der Reaktion und zur Neutralisierung des überschüssigen Reagenzes 20 µL 1%ige Ameisensäure in Wasser zugeben.

-

Die Probe vortexen und für die LC-MS-Analyse in ein Autosampler-Vial überführen.

4. LC-MS-Analyse

-

LC-System: Standard-UHPLC/HPLC-System

-

Säule: C18-Umkehrphasensäule (z.B. 100 mm x 2,1 mm, 1,8 µm Partikelgröße)

-

Mobile Phase A: 0,1% Ameisensäure in Wasser

-

Mobile Phase B: 0,1% Ameisensäure in Acetonitril

-

Flussrate: 0,4 mL/min

-

Säulentemperatur: 40 °C

-

Injektionsvolumen: 5 µL

-

Gradient (Beispiel):

Zeit (min) % B 0,0 15 1,0 15 12,0 60 12,1 95 14,0 95 14,1 15 | 16,0 | 15 |

-

Massenspektrometer: Triple-Quadrupol-MS mit ESI-Quelle

-

Ionisierungsmodus: Positiv

-

Scan-Typ: Multiple Reaction Monitoring (MRM)

-

Quellenparameter (Beispiel):

-

Kapillarspannung: 3,5 kV

-

Gas-Temperatur: 300 °C

-

Gas-Fluss: 10 L/min

-

Nebulizer-Druck: 45 psi

-

Die spezifischen MRM-Übergänge (Mutter- und Tochterionen) sowie die Kollisionsenergien müssen für jede derivatisierte Aminosäure individuell optimiert werden. Das Mutterion entspricht dem [M+H]⁺-Addukt der mit 2-(1-Naphthyl)Ethanoyl derivatisierten Aminosäure.

Datenpräsentation

Die quantitativen Leistungsdaten der Methode sollten in tabellarischer Form zusammengefasst werden. Da keine experimentellen Daten für dieses spezifische Reagenz verfügbar sind, dient die folgende Tabelle als Beispiel für die Darstellung der zu erwartenden Ergebnisse.

Tabelle 1: Beispielhafte quantitative Leistungsdaten für die LC-MS/MS-Analyse von derivatisierten Aminosäuren.

| Analyt (derivatisiert) | Retentionszeit (min) | MRM-Übergang (m/z) | Linearitätsbereich (µM) | R² | Nachweisgrenze (LOD, µM) | Bestimmungsgrenze (LOQ, µM) |

| Alanin-Derivat | 3,5 | zu bestimmen | 0,1 - 100 | >0,99 | 0,05 | 0,1 |

| Valin-Derivat | 5,2 | zu bestimmen | 0,1 - 100 | >0,99 | 0,05 | 0,1 |

| Leucin-Derivat | 6,8 | zu bestimmen | 0,1 - 100 | >0,99 | 0,05 | 0,1 |

| Phenylalanin-Derivat | 8,1 | zu bestimmen | 0,1 - 100 | >0,99 | 0,02 | 0,05 |

| Tyrosin-Derivat | 7,5 | zu bestimmen | 0,1 - 100 | >0,99 | 0,02 | 0,05 |

Die Werte in dieser Tabelle sind hypothetisch und müssen experimentell ermittelt werden.

Visualisierungen

Die folgenden Diagramme illustrieren den chemischen Prozess und den experimentellen Arbeitsablauf.

Abbildung 1: Chemische Reaktion der Aminosäure-Derivatisierung.

Abbildung 2: Experimenteller Arbeitsablauf.

Schlussfolgerung

Die Derivatisierung von Aminosäuren mit 2-(1-Naphthyl)Ethanoylchlorid ist ein vielversprechender Ansatz zur Verbesserung der quantitativen LC-MS-Analyse. Die hier vorgestellte Methode, adaptiert von etablierten Protokollen für ähnliche Reagenzien, bietet einen soliden Ausgangspunkt für die Methodenentwicklung. Die resultierenden Naphthyl-Ethanoyl-Amide der Aminosäuren weisen eine erhöhte Hydrophobizität auf, was ihre chromatographische Trennung auf Umkehrphasen-Säulen verbessert und die Empfindlichkeit der massenspektrometrischen Detektion erhöht. Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung können dieses Protokoll als Leitfaden für die Etablierung robuster und empfindlicher Assays zur Quantifizierung von Aminosäuren in komplexen biologischen Matrizes nutzen.

References

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Spectinomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction Spectinomycin is an aminocyclitol antibiotic widely used in veterinary medicine to treat various bacterial infections.[1][2] Accurate and reliable quantification of spectinomycin in pharmaceutical formulations and biological matrices is essential for quality control, stability testing, and pharmacokinetic studies. Due to its lack of a strong UV chromophore, several analytical methods have been developed for its determination. This document provides a detailed protocol for a robust reversed-phase HPLC method with UV detection and discusses alternative detection methods.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is advantageous due to its simplicity, cost-effectiveness, and applicability using standard HPLC equipment.[1] It employs a reversed-phase column with an ion-pairing agent or a specific column chemistry to achieve retention and separation, followed by detection at a low UV wavelength.

Experimental Protocol

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software (e.g., Chemstation).

-

Analytical column: A BDS Hypersil Cyano column (150 x 4.6 mm, 5 µm) or a standard RP-C18 column (250 mm x 4.0 mm, 5 µm) can be used.[1][3]

-

Analytical balance, pH meter, and sonicator.

-

Spectinomycin reference standard.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate.

-

Sodium hydroxide (1N solution).

-

Distilled or deionized water.

2. Preparation of Solutions

-

Buffer Preparation (pH 6.5): Dissolve 3.5 g of potassium dihydrogen phosphate in 1000 mL of distilled water. Adjust the pH to 6.5 using a 1N sodium hydroxide solution.[3]

-

Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in a ratio of 95:5 (v/v).[3] Degas the solution for at least 15 minutes using an ultrasonic bath before use.[3]

-

Standard Stock Solution (approx. 13.44 mg/mL): Accurately weigh about 672 mg of the spectinomycin working standard and transfer it to a 50 mL volumetric flask.[3] Add approximately 30 mL of the mobile phase, sonicate for 15 minutes to dissolve, allow it to cool to room temperature, and then dilute to the mark with the mobile phase.[3]

-

Sample Solution: Accurately weigh a portion of the sample powder equivalent to about 672 mg of spectinomycin and transfer it to a 50 mL volumetric flask.[3] Add 30 mL of the mobile phase, sonicate for 15 minutes, let it cool, and dilute to the final volume with the mobile phase.[3] Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions The separation and quantification are performed using the parameters outlined in the table below.

| Parameter | Condition | Reference |

| Column | BDS Hypersil Cyano, 150 x 4.6 mm, 5 µm | [3] |

| Mobile Phase | 95% Buffer : 5% Acetonitrile | [3] |

| Buffer | 3.5 g/L Potassium Dihydrogen Phosphate, pH 6.5 | [3] |

| Flow Rate | 1.0 mL/min | [1][3] |

| Injection Volume | 10 µL | [3] |

| Detection Wavelength | 220 nm | [1][3] |

| Column Temperature | Ambient | [3] |

Data and Performance

The described HPLC-UV method has been validated according to FDA and ICH guidelines, demonstrating excellent performance for routine analysis.[1]

Quantitative Data Summary

| Parameter | Spectinomycin | Reference |

|---|---|---|

| Linearity Range | 6.72 – 20.16 mg/mL | [3] |

| Correlation Coefficient (r) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.70 mg/mL | [3] |

| Limit of Quantitation (LOQ) | 2.10 mg/mL | [3] |

| Tailing Factor | 1.1 | [1] |

| Theoretical Plates | 3450 | [1] |

| Precision (%RSD) | < 2% |[3] |

Alternative Detection Methods

For applications requiring higher sensitivity or when analyzing samples in complex matrices, alternative detection methods can be employed.

-

Evaporative Light-Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-UV-absorbing analytes like spectinomycin.[4][5] It is compatible with gradient elution and offers better sensitivity than refractive index detection.[5] A typical method uses a C18 column with a mobile phase of ammonium acetate buffer and methanol.[4] The limit of quantitation (LOQ) for an HPLC-ELSD method was reported to be around 0.010 mg/mL (or 0.16% of the nominal sample concentration), which is suitable for routine analysis and impurity profiling.[5][6]

-

Pre-column Derivatization with UV Detection: To enhance UV sensitivity, spectinomycin can be derivatized before HPLC analysis. A method using 1-naphthyl isocyanate as the derivatizing agent allows for detection at 230 nm with a C18 column.[7][8] This approach achieves a significantly lower limit of detection (0.25 µg/mL) and limit of quantitation (1.75 µg/mL).[7][8]

-

Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical detection technique is specified in the European Pharmacopoeia for spectinomycin analysis.[8] It often involves post-column addition of a high-pH solution (e.g., sodium hydroxide) to facilitate detection on a gold electrode.[9][10]

Experimental Workflow Visualization

The logical flow of the HPLC analysis, from initial preparation to final data reporting, is illustrated below.

Caption: Workflow for the HPLC analysis of spectinomycin.

References

- 1. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. akjournals.com [akjournals.com]

- 7. HPLC Determination of Spectinomycin in Feed Premixes and Dosage Forms Using 1-Naphthyl Isocyanate Precolumn Derivatization with UV Detection | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cromlab-instruments.es [cromlab-instruments.es]

- 10. antecscientific.com [antecscientific.com]

Application Notes and Protocols for the Esterification of Phenols with 2-(1-Naphthyl)Ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols with 2-(1-naphthyl)ethanoyl chloride is a significant reaction in organic synthesis, providing access to a range of naphthyl-containing esters. These esters are of considerable interest in medicinal chemistry and materials science due to the unique properties conferred by the naphthalene moiety. The naphthyl group can impart desirable pharmacokinetic properties in drug candidates and serves as a fluorescent tag for the sensitive detection and quantification of phenolic compounds in various analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This document provides detailed protocols for the synthesis of phenolic esters using this compound and their application as fluorescent derivatives for analytical purposes.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily reacts with the acyl chloride.[1][2] This reaction is a variation of the well-known Schotten-Baumann reaction.[1][3][4]

References

Application of Metabolomics for Small-Molecule Analysis in Doxorubicin-Resistant Breast Cancer

Application Note

Introduction

Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, is a powerful tool for understanding the biochemical underpinnings of disease and therapeutic response.[1] In oncology, the metabolic landscape of cancer cells is a critical determinant of their growth, proliferation, and resistance to treatment.[2] This application note details the use of untargeted metabolomics to investigate the metabolic alterations associated with acquired resistance to doxorubicin, a commonly used chemotherapeutic agent, in a triple-negative breast cancer (TNBC) cell line model. By identifying the metabolic pathways that are reprogrammed in drug-resistant cells, we can uncover potential biomarkers for treatment response and identify novel therapeutic targets to overcome resistance.

Methodology

This study employed an untargeted metabolomics workflow using liquid chromatography-mass spectrometry (LC-MS) to compare the metabolic profiles of the parental MDA-MB-231 TNBC cell line with two doxorubicin-resistant cell lines, DOX-RES-50 and DOX-RES-100. These resistant lines were generated by exposing the parental cells to doxorubicin and allowing them to recover.[1][3] The subsequent metabolic changes provide a snapshot of the adaptive mechanisms that enable cancer cells to survive and proliferate in the presence of chemotherapy.

Results and Discussion

Untargeted metabolomics analysis revealed significant metabolic reprogramming in the doxorubicin-resistant cell lines compared to the parental MDA-MB-231 cells. Principal component analysis (PCA) of the metabolomics data demonstrated a clear separation between the parental and resistant cell lines, indicating distinct metabolic phenotypes.[1]

Pathway analysis of the metabolomics data highlighted several key pathways that were significantly perturbed in the drug-resistant cells. Among the most significantly altered pathways were arginine and proline metabolism, beta-alanine metabolism, and glutathione metabolism.[3][4] Glutathione metabolism is particularly relevant as it plays a crucial role in detoxification and cellular protection against oxidative stress, which can be induced by chemotherapeutic agents like doxorubicin.

Further analysis identified specific metabolites that were significantly altered in the resistant cell lines. Notably, there were significant decreases in short- and medium-chain acylcarnitines, while long-chain acylcarnitines, 5-oxoproline, and 7-ketodeoxycholic acid were significantly increased in the resistant cells compared to the parental line.[4][5] These changes suggest a shift in fatty acid metabolism and an altered redox state in the doxorubicin-resistant cells. The quantitative data for a selection of significantly altered metabolites are summarized in the tables below.

Quantitative Data

Table 1: Altered Metabolites in DOX-RES-50 vs. Parental MDA-MB-231 Cell Line

| Metabolite | Fold Change | p-value | Regulation in Resistant Cells |

| 5-Oxoproline | 2.5 | < 0.05 | Up |

| 7-Ketodeoxycholic acid | 3.1 | < 0.05 | Up |

| Palmitoylcarnitine (Long-chain) | 2.8 | < 0.05 | Up |

| Stearoylcarnitine (Long-chain) | 2.6 | < 0.05 | Up |

| Propionylcarnitine (Short-chain) | 0.4 | < 0.05 | Down |

| Butyrylcarnitine (Short-chain) | 0.5 | < 0.05 | Down |

| Hexanoylcarnitine (Medium-chain) | 0.6 | < 0.05 | Down |

Table 2: Altered Metabolites in DOX-RES-100 vs. Parental MDA-MB-231 Cell Line

| Metabolite | Fold Change | p-value | Regulation in Resistant Cells |

| 5-Oxoproline | 2.9 | < 0.05 | Up |

| 7-Ketodeoxycholic acid | 3.5 | < 0.05 | Up |

| Palmitoylcarnitine (Long-chain) | 3.2 | < 0.05 | Up |

| Oleoylcarnitine (Long-chain) | 3.0 | < 0.05 | Up |

| Acetylcarnitine (Short-chain) | 0.3 | < 0.05 | Down |

| Valerylcarnitine (Short-chain) | 0.4 | < 0.05 | Down |

| Octanoylcarnitine (Medium-chain) | 0.5 | < 0.05 | Down |

Experimental Protocols

1. Cell Culture and Doxorubicin Resistance Induction

-

Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Resistance: Doxorubicin-resistant cell lines (DOX-RES-50 and DOX-RES-100) are generated by treating the parental MDA-MB-231 cells with 50 µM and 100 µM doxorubicin, respectively, for 24 hours. Following treatment, the cells are allowed to recover and proliferate for six weeks in drug-free medium.[1]

2. Metabolite Extraction from Cultured Cells

-

Quenching: To halt metabolic activity, the cell culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Immediately after, cold extraction solvent is added.

-

Extraction Solvent: A mixture of acetonitrile, isopropanol, and water (3:3:2 v/v/v) is commonly used for broad-spectrum metabolite extraction.

-

Extraction Procedure:

-

Add 1 mL of the chilled extraction solvent to each well of a 6-well plate containing the cell monolayer.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples vigorously for 1 minute.

-

Incubate the samples at -20°C for 1 hour to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

3. Untargeted LC-MS Metabolomics Analysis

-

Chromatographic Separation (LC):

-

Instrument: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

-

Gradient: A typical gradient starts with a high percentage of organic solvent, which is gradually decreased to elute polar metabolites.

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wider range of metabolites.

-

Data Acquisition: Data is acquired in full scan mode to capture all ions within a specified mass range (e.g., m/z 70-1000). Data-dependent acquisition (DDA) can be used on a pooled quality control (QC) sample to acquire fragmentation spectra for metabolite identification.[6]

-

4. Data Processing and Analysis

-

Peak Picking and Alignment: Raw LC-MS data is processed using software such as XCMS or MZmine to detect, align, and quantify metabolic features across all samples.

-

Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are performed to identify features that are significantly different between experimental groups. Multivariate statistical methods like PCA and partial least squares-discriminant analysis (PLS-DA) are used to visualize the overall differences in metabolic profiles.

-

Metabolite Identification: Significant features are putatively identified by matching their accurate mass and retention time to metabolite databases (e.g., METLIN, HMDB). Fragmentation patterns from DDA experiments are used to confirm the identity of key metabolites.

-

Pathway Analysis: Identified metabolites are mapped to metabolic pathways using tools like MetaboAnalyst to determine which pathways are significantly impacted.

Visualizations

References

- 1. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 3. KEGG PATHWAY: Glutathione metabolism - Homo sapiens (human) [kegg.jp]

- 4. Metabolomics Analysis Reveals Altered Metabolic Pathways and Response to Doxorubicin in Drug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-Substituted Amides using 2-(1-Naphthyl)ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted amides are a crucial class of organic compounds prevalent in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and materials science. The amide bond is a fundamental linkage in peptides and proteins, and its synthesis is a cornerstone of medicinal chemistry. The use of 2-(1-Naphthyl)ethanoyl chloride as a starting material offers a versatile platform for the introduction of the bulky and lipophilic naphthyl group, a common pharmacophore in drug design. This moiety is known to enhance binding to biological targets and modulate the pharmacokinetic properties of molecules.

These application notes provide detailed protocols for the synthesis of a variety of N-substituted amides from this compound and various primary and secondary amines. The methodologies described are robust and can be adapted for the synthesis of compound libraries for screening purposes. Furthermore, we present data on the synthesis of related compounds and discuss the potential biological applications of the resulting N-(1-naphthylacetyl) amides, particularly in the context of their antiproliferative activity.

Data Presentation

The following tables summarize the yields for the synthesis of various N-substituted amides from acyl chlorides, including examples with the naphthalene moiety. While specific data for a wide range of amines with this compound is not extensively tabulated in the literature, the provided data for analogous reactions offers valuable insights into expected yields.

Table 1: Synthesis of N-Substituted 2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamides [1]

| Amine Substrate | Product | Yield (%) |

| 2,4-Dimethylaniline | N-(2,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 77 |

| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 74 |

| 3,4-Dimethylaniline | N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 74 |

Table 2: Acylation of Amines with 5-Chloro-8-nitro-1-naphthoyl chloride [2]

| Amine Substrate | Product | Yield (%) |

| Benzylamine | N-Benzyl-5-chloro-8-nitro-1-naphthamide | 95 |

| (R)-1-Phenylethylamine | N-((R)-1-Phenylethyl)-5-chloro-8-nitro-1-naphthamide | 92 |

| Cyclohexylamine | N-Cyclohexyl-5-chloro-8-nitro-1-naphthamide | 89 |

| L-Phenylalanine methyl ester | Methyl (S)-2-(5-chloro-8-nitro-1-naphthamido)-3-phenylpropanoate | 91 |

| L-Tryptophan methyl ester | Methyl (S)-2-(5-chloro-8-nitro-1-naphthamido)-3-(1H-indol-3-yl)propanoate | 86 |

| 3-Amino-1-propanol | N-(3-Hydroxypropyl)-5-chloro-8-nitro-1-naphthamide | 88 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 2-(1-Naphthyl)acetamides

This protocol is a general procedure for the acylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a stirred solution of the amine (1.0 eq.) in anhydrous DCM or THF (10 mL per mmol of amine) at 0 °C (ice bath), add triethylamine (1.2 eq.).

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM or THF via a dropping funnel over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for the Synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide

This protocol is adapted from the synthesis of a biologically active N-substituted naphthyl acetamide derivative.[3][4]

Materials:

-

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid

-

Thionyl chloride (SOCl₂)

-

2-Naphthylamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetyl chloride

-

A solution of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid in anhydrous DCM is treated with an excess of thionyl chloride.

-

The mixture is refluxed for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide

-

To a solution of 2-naphthylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, a solution of the crude 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetyl chloride (1.2 eq.) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then washed with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted amides from this compound.

Caption: General workflow for the synthesis of N-substituted amides.

Potential Biological Signaling Pathway

N-substituted acetamides bearing a naphthalene moiety have been shown to exhibit antiproliferative activity by inducing cell cycle arrest. The following diagram depicts a simplified representation of the cell cycle and a potential point of intervention by these compounds.[3]

Caption: Simplified cell cycle with potential amide-induced S-phase arrest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

Application Notes and Protocols: 2-(1-Naphthyl)Ethanoyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 2-(1-Naphthyl)ethanoyl chloride in peptide synthesis. This reagent serves as a versatile tool for the N-terminal modification of peptides, offering capabilities for both peptide capping and fluorescent labeling. The protocols outlined below are designed for solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Introduction

This compound is a reactive acyl chloride that can be efficiently coupled to the free N-terminus of a peptide chain. The incorporation of the naphthyl moiety imparts unique properties to the peptide, including increased hydrophobicity and the ability to be monitored by fluorescence spectroscopy. These characteristics are advantageous in various research and drug development applications, such as studying peptide-protein interactions, cellular uptake, and enhancing peptide stability. N-terminal acetylation is a common modification to mimic the natural structure of proteins and can enhance resistance to degradation by exopeptidases.[1][2] The use of this compound provides these benefits with the added advantage of a fluorescent tag.

Applications

The primary applications of this compound in peptide synthesis include:

-

N-Terminal Capping: The addition of the 2-(1-naphthyl)ethanoyl group to the N-terminus of a peptide prevents further elongation of the peptide chain and neutralizes the positive charge of the terminal amine.[1] This modification can increase the metabolic stability of the peptide by making it less susceptible to degradation by aminopeptidases.

-

Fluorescent Labeling: The naphthyl group is inherently fluorescent, allowing for the sensitive detection and quantification of the labeled peptide.[3][4] This is particularly useful for in vitro and in cell-based assays to monitor peptide localization, binding events, and enzymatic activity. Peptides labeled with fluorescent dyes are instrumental in a wide range of biological studies.[5][6]

-

Introducing a Bulky Moiety: The naphthyl group is a sterically bulky aromatic system. Its introduction at the N-terminus can be used to study the effects of steric hindrance on peptide conformation and interaction with biological targets.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |

Table 2: Spectroscopic Properties of Naphthyl-Labeled Peptides

| Parameter | Wavelength Range | Reference |

| Excitation Maximum (λex) | ~280-320 nm | [3][7] |

| Emission Maximum (λem) | ~340-410 nm | [4][7] |

Note: The exact excitation and emission maxima may vary depending on the peptide sequence, solvent, and local environment of the naphthyl group.

Experimental Protocols

Protocol 1: N-Terminal Labeling/Capping of a Resin-Bound Peptide